molecular formula C7H11N3O2S B13304845 5-amino-3-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-amino-3-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13304845
M. Wt: 201.25 g/mol
InChI Key: HLLACDDVBLOXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, an ethylsulfanyl group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-3-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    5-amino-3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the ethylsulfanyl group, which may affect its reactivity and biological activity.

    5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

The presence of the ethylsulfanyl group in 5-amino-3-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, which may enhance its pharmacological profile compared to similar compounds .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

5-amino-3-ethylsulfanyl-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C7H11N3O2S/c1-3-13-6-4(7(11)12)5(8)10(2)9-6/h3,8H2,1-2H3,(H,11,12)

InChI Key

HLLACDDVBLOXRA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN(C(=C1C(=O)O)N)C

Origin of Product

United States

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